molecular formula C18H25NO3 B585898 4-Desisopropyl-4-ethyl Nateglinide-d5 CAS No. 1356011-67-0

4-Desisopropyl-4-ethyl Nateglinide-d5

Cat. No. B585898
CAS RN: 1356011-67-0
M. Wt: 308.433
InChI Key: LLSFDDAYCLFQJP-PLLWDJBJSA-N
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Description

4-Desisopropyl-4-ethyl Nateglinide-d5 (4-DIPEN-d5) is a synthetic derivative of the drug nateglinide, which is used to treat Type 2 diabetes. Structurally, 4-DIPEN-d5 is a benzamide derivative with an ethyl group at the 4 position of the molecule, and a deuterium atom at the 5 position. It has been studied extensively in the laboratory for its potential applications and has been used in a variety of scientific research experiments.

Scientific Research Applications

4-Desisopropyl-4-ethyl Nateglinide-d5 has been used in a variety of scientific research experiments, including studies of the pharmacokinetics and pharmacodynamics of nateglinide. It has also been used to study the metabolism of nateglinide in humans, as well as to study the effects of nateglinide on glucose metabolism. Additionally, 4-Desisopropyl-4-ethyl Nateglinide-d5 has been used in studies of the effects of nateglinide on the cardiovascular system.

Mechanism Of Action

4-Desisopropyl-4-ethyl Nateglinide-d5 acts as an agonist of the ATP-sensitive potassium channels, which are involved in the regulation of glucose uptake in the body. It binds to the potassium channels, causing them to open, resulting in an influx of potassium ions into the cell. This influx of potassium ions causes the cells to become more sensitive to insulin, resulting in an increased uptake of glucose from the bloodstream.
Biochemical and Physiological Effects
The most significant biochemical and physiological effects of 4-Desisopropyl-4-ethyl Nateglinide-d5 are related to its ability to increase the sensitivity of cells to insulin. This increased sensitivity to insulin results in an increased uptake of glucose from the bloodstream, leading to a decrease in blood glucose levels. Additionally, 4-Desisopropyl-4-ethyl Nateglinide-d5 has been found to have a mild diuretic effect, which may help to reduce the risk of fluid retention.

Advantages And Limitations For Lab Experiments

The main advantage of using 4-Desisopropyl-4-ethyl Nateglinide-d5 in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is relatively stable and has a long shelf life. However, one of the main limitations of using 4-Desisopropyl-4-ethyl Nateglinide-d5 in laboratory experiments is that it is not as potent as other nateglinide derivatives, and therefore may not be suitable for certain types of experiments.

Future Directions

There are a number of potential future directions for the use of 4-Desisopropyl-4-ethyl Nateglinide-d5 in scientific research. For example, it could be used to study the effects of nateglinide on other metabolic pathways, such as lipid and carbohydrate metabolism. Additionally, it could be used to study the effects of nateglinide on other physiological systems, such as the cardiovascular and immune systems. Finally, it could be used to study the effects of nateglinide on other diseases, such as obesity and metabolic syndrome.

Synthesis Methods

4-Desisopropyl-4-ethyl Nateglinide-d5 is synthesized using a two-step process involving the reaction of 4-desisopropyl-4-ethyl nateglinide (4-DIPEN) with a deuterium oxide (D2O) solution. The reaction of 4-DIPEN with D2O results in the formation of 4-Desisopropyl-4-ethyl Nateglinide-d5, a deuterated derivative of 4-DIPEN. The reaction is carried out in a solvent such as methanol or ethanol, and is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature of around 80°C for a period of several hours, and the product is purified by column chromatography.

properties

IUPAC Name

(2R)-2-[(4-ethylcyclohexanecarbonyl)amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-2-13-8-10-15(11-9-13)17(20)19-16(18(21)22)12-14-6-4-3-5-7-14/h3-7,13,15-16H,2,8-12H2,1H3,(H,19,20)(H,21,22)/t13?,15?,16-/m1/s1/i3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSFDDAYCLFQJP-PLLWDJBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H](C(=O)O)NC(=O)C2CCC(CC2)CC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Desisopropyl-4-ethyl Nateglinide-d5

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